molecular formula C16H18ClN3O3S B5153614 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B5153614
M. Wt: 367.9 g/mol
InChI Key: SFYBOGUJNPEIKZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,5-dimethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the propylsulfanyl group: This can be introduced via nucleophilic substitution or other suitable methods.

    Formation of the carboxamide group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the 2,5-dimethoxyphenyl group.

    N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group.

    5-chloro-N-(2,5-dimethoxyphenyl)pyrimidine-4-carboxamide: Lacks the propylsulfanyl group.

Uniqueness

The presence of the 5-chloro, 2,5-dimethoxyphenyl, and propylsulfanyl groups in the same molecule may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-4-7-24-16-18-9-11(17)14(20-16)15(21)19-12-8-10(22-2)5-6-13(12)23-3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYBOGUJNPEIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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